REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[NH:10][C:9]2[CH2:11][CH2:12][CH2:13][C:8]=2[CH:7]=1)=[O:5])C.O.[OH-].[Li+]>>[NH:10]1[C:6]([C:4]([OH:5])=[O:3])=[CH:7][C:8]2[CH2:13][CH2:12][CH2:11][C:9]1=2 |f:1.2.3|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC2=C(N1)CCC2
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
94 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (0-100% EtOAc/heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
N1C2=C(C=C1C(=O)O)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |